1-(ethoxymethyl)-1H-pyrazol-3-amine 1-(ethoxymethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17687620
InChI: InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-6(7)8-9/h3-4H,2,5H2,1H3,(H2,7,8)
SMILES:
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol

1-(ethoxymethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17687620

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

1-(ethoxymethyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name 1-(ethoxymethyl)pyrazol-3-amine
Standard InChI InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-6(7)8-9/h3-4H,2,5H2,1H3,(H2,7,8)
Standard InChI Key VHEVOPOHKJZMNE-UHFFFAOYSA-N
Canonical SMILES CCOCN1C=CC(=N1)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 1-(ethoxymethyl)-1H-pyrazol-3-amine consists of a pyrazole ring—a diazole with nitrogen atoms at positions 1 and 2. The ethoxymethyl group (CH2OCH2CH3-\text{CH}_2\text{OCH}_2\text{CH}_3) is attached to the nitrogen at position 1, while the amine group (NH2-\text{NH}_2) occupies position 3. This arrangement creates a polarized electronic environment, enhancing its suitability for nucleophilic and electrophilic reactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(ethoxymethyl)-1H-pyrazol-3-amine typically involves multi-step protocols:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones or via cyclization of α,β-unsaturated carbonyl compounds .

  • Ethoxymethyl Introduction: Alkylation of the pyrazole nitrogen using ethoxymethyl chloride or bromide in the presence of a base (e.g., sodium hydride).

  • Amine Functionalization: Nitration followed by reduction or direct amination at position 3.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole FormationHydrazine hydrate, ethanol, reflux65–75
EthoxymethylationEthoxymethyl chloride, NaH, THF, 0°C80–85
AminationAmmonia, Pd/C, H₂, methanol70–78

Reaction Optimization

Key factors influencing yield and purity include:

  • Temperature Control: Lower temperatures (−10°C to 0°C) during alkylation minimize side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

  • Catalyst Use: Palladium catalysts improve selectivity during amination.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch) and 1100 cm⁻¹ (C–O–C ether vibration).

  • NMR (¹H): δ 1.25 ppm (triplet, –OCH₂CH₃), δ 3.55 ppm (quartet, –OCH₂CH₃), δ 5.45 ppm (singlet, –NH₂).

Solubility and Stability

  • Solubility: Moderately soluble in ethanol, DMSO, and dichloromethane; poorly soluble in water.

  • Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The amine group at position 3 participates in acylations and alkylations. For example, reaction with acetyl chloride yields 1-(ethoxymethyl)-3-acetamido-1H-pyrazole.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes halogenation at position 4 or 5, enabling further derivatization. Bromination using NBS\text{NBS} (N-bromosuccinimide) produces 4-bromo derivatives.

Applications in Pharmaceutical Research

Biological Activity

Pyrazole derivatives exhibit diverse pharmacological profiles:

  • Antimicrobial: Analogues with electron-withdrawing substituents show activity against E. coli and S. aureus .

  • Anti-inflammatory: Inhibition of cyclooxygenase-2 (COX-2) has been reported for related compounds .

Drug Development

1-(Ethoxymethyl)-1H-pyrazol-3-amine serves as a precursor in synthesizing kinase inhibitors and receptor antagonists. For instance, coupling with sulfonamide groups generates candidates for tyrosine kinase inhibition.

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